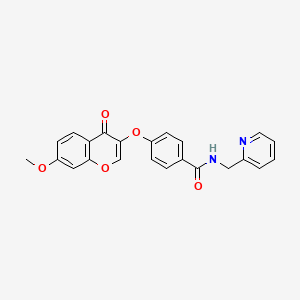
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Structural Characteristics
This compound has the following molecular details:
- Molecular Formula : C23H21N2O5
- Molecular Weight : 402.4 g/mol
- CAS Number : 952000-26-9
The structure includes:
- A chromone core, known for various biological activities.
- A methoxy group and an oxo group , which may enhance its reactivity and interaction with biological targets.
Potential Biological Activities
Preliminary analyses suggest several areas where this compound might exhibit biological activity:
- Anticancer Activity : The chromone structure is often linked to anticancer properties. Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, derivatives of chromone have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Inhibition of Enzymatic Activity : Interaction studies indicate that this compound may bind to specific proteins like STAT3, which is involved in cell signaling pathways related to cancer progression. Kinetic studies suggest that it operates through non-competitive inhibition mechanisms, which could be advantageous in therapeutic applications.
-
Comparative Analysis with Related Compounds :
- 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide : Exhibits antiproliferative effects against cancer cells.
- Chromone-based inhibitors : Known for inhibiting monoamine oxidase B.
- N-Benzyl derivatives : Show potential anticancer activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide | Contains trimethoxy groups and pyridine | Antiproliferative against cancer cells |
| Chromone-based inhibitors | Chromone core with varied substitutions | Inhibits monoamine oxidase B |
| N-Benzyl derivatives | Benzyl group attached to chromone | Potential anticancer activity |
Case Studies and Research Findings
While specific case studies on 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide are scarce, related studies indicate promising avenues for exploration:
- Antiviral Activity : Research on similar benzamide derivatives has highlighted their ability to inhibit viral replication (e.g., hepatitis C virus). The structure-activity relationship (SAR) analysis in these studies reveals that modifications in the aryl groups can significantly enhance antiviral efficacy.
- Enzyme Inhibition Studies : Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, demonstrating varying degrees of effectiveness. For example, some derivatives showed IC50 values indicative of strong inhibition at low concentrations.
- Cytotoxicity Assessments : In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-yllmethyl)benzamide could potentially share similar properties.
Propiedades
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-28-18-9-10-19-20(12-18)29-14-21(22(19)26)30-17-7-5-15(6-8-17)23(27)25-13-16-4-2-3-11-24-16/h2-12,14H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNQSGDUQJVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













